molecular formula C10H7FO3 B1380669 3-(2-Fluorophenyl)dihydrofuran-2,5-dione CAS No. 1226148-99-7

3-(2-Fluorophenyl)dihydrofuran-2,5-dione

Cat. No. B1380669
M. Wt: 194.16 g/mol
InChI Key: FZCOHKXELKHKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenyl)dihydrofuran-2,5-dione is a chemical compound with the molecular formula C10H7FO3 . It is used for research purposes and is not intended for human or veterinary use .


Molecular Structure Analysis

The molecular structure of 3-(2-Fluorophenyl)dihydrofuran-2,5-dione is represented by the SMILES string Fc1ccc(cc1)C2CC(=O)OC2=O . The molecular weight of this compound is 194.16 g/mol .

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of related fluorophenyl derivatives involves multicomponent reactions yielding compounds with potential chemical and pharmacological relevance. For example, a study by Barakat et al. (2016) detailed the synthesis of a compound via Aldol–Michael addition reactions, showcasing the utility of fluorophenyl derivatives in creating structurally diverse molecules with confirmed molecular structures through spectroscopic methods and X-ray crystallography (Barakat et al., 2016).

Structural Analysis and X-ray Crystallography

The structural analysis of derivatives, such as the study of a pseudopolymorph involving 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione, emphasizes the importance of X-ray crystallography in understanding the molecular and crystalline structure of fluorophenyl-containing compounds. This analysis highlights the compound's hydrogen-bonded layer structure, facilitating insights into its chemical properties and potential applications (Zagidullin et al., 2018).

Radical Cyclization and Synthesis of Dihydrofurans

Radical cyclizations of fluorinated 1,3-dicarbonyl compounds have been explored for the synthesis of dihydrofurans containing fluorophenyl groups, demonstrating the role of fluorophenyl derivatives in synthesizing complex cyclic structures. Such reactions afford products in good-to-excellent yields, highlighting the versatility of fluorophenyl compounds in organic synthesis (Yılmaz et al., 2011).

Photochemical Behavior and Photocyclization

The photochemical behavior of 2-chloro-substituted 1,3-diarylpropan-1,3-dione derivatives, related to fluorophenyl compounds, has been investigated, revealing that cyclization to flavones is a pathway influenced by the nature of the halogen atom and the presence of electron-donor groups on the phenyl ring. This study demonstrates the potential of fluorophenyl derivatives in photochemical reactions leading to the synthesis of flavones, offering insights into the photocyclization processes (Košmrlj & Šket, 2007).

Comparative Studies and Polymer Chemistry

In polymer chemistry, the synthesis and comparison of polymers containing naphthodifuranone and benzodifuranone units with fluorophenyl derivatives highlight the influence of fluorophenyl groups on the optical and electrochemical properties of polymers. Such studies provide valuable information on the structural and functional versatility of fluorophenyl-containing compounds in the development of advanced materials (Zhang et al., 2014).

properties

IUPAC Name

3-(2-fluorophenyl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c11-8-4-2-1-3-6(8)7-5-9(12)14-10(7)13/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCOHKXELKHKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)dihydrofuran-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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